molecular formula C12H21NO2 B3838276 6-(Diethylamino)hex-4-yn-3-yl acetate

6-(Diethylamino)hex-4-yn-3-yl acetate

Cat. No.: B3838276
M. Wt: 211.30 g/mol
InChI Key: PVJSISAHRZNWAJ-UHFFFAOYSA-N
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Description

6-(Diethylamino)hex-4-yn-3-yl acetate is a chemical compound of interest in organic and medicinal chemistry research. It belongs to a class of amino alcohols and their derivatives featuring a hex-4-yn-3-ol core structure, which has been documented in scientific literature for synthetic applications . The compound integrates both an amine and an acetylated alcohol functional group, separated by an alkyne spacer. This unique structure makes it a potential building block or intermediate for the synthesis of more complex molecules. Researchers can utilize this scaffold to develop novel compounds for pharmacological screening, as similar structures have been investigated for their biological activity . The presence of the acetate ester can influence the compound's physicochemical properties, such as its lipophilicity and bioavailability, compared to its parent alcohol. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-(diethylamino)hex-4-yn-3-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-5-12(15-11(4)14)9-8-10-13(6-2)7-3/h12H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJSISAHRZNWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CCN(CC)CC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)hex-4-yn-3-yl acetate typically involves the alkylation of hex-4-yn-3-ol with diethylamine, followed by acetylation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Hydrolysis of the Acetate Ester Group

The acetate ester group in 6-(Diethylamino)hex-4-yn-3-yl acetate is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid. This reaction is analogous to ester hydrolysis mechanisms observed in photoremovable protecting groups, where esters undergo cleavage under specific conditions .

Reaction TypeConditionsProductReference
Acidic hydrolysisHCl, H₂O, heatHex-4-yn-3-yl carboxylic acid
Basic hydrolysisNaOH, aqueousSodium salt of carboxylic acid

Alkyne Functional Group Reactivity

The terminal alkyne moiety (hex-4-yn) can participate in:

  • Hydrogenation : Catalytic hydrogenation to form saturated alkane derivatives.

  • Click Chemistry : Azide-alkyne cycloaddition (CuAAC) to form triazoles, a reaction pathway common in bioconjugation .

  • Cycloadditions : [2+2] or [4+2] cycloadditions under UV light or thermal conditions, though specific examples for this compound are not detailed in the provided sources.

Diethylamino Group Interactions

The diethylamino substituent may act as a nucleophile in:

  • Alkylation Reactions : Potential quaternization with alkyl halides, though steric hindrance from the alkyne chain may limit reactivity.

  • Acylation : Formation of amides via reaction with acyl chlorides, though this would require activation of the amine.

Photolytic Cleavage of the Acetate Group

Inspired by photoremovable protecting groups , the acetate ester could undergo light-induced cleavage to release the underlying alcohol (hex-4-yn-3-ol) and acetic acid. Laser flash photolysis studies on similar esters suggest a triplet-state mechanism involving proton transfer and rearrangement .

ParameterValue/Description
Triplet-state lifetime~150 ns (aqueous media)
Proton-transfer rate~1 × 10⁸ s⁻¹
Quantum yield~0.64 (for analogous benzoin derivatives)

Comparative Reactivity with Structural Analogues

Compound NameKey Structural DifferenceExpected Reactivity Difference
6-(Dimethylamino)hex-4-yneSmaller N-substituentHigher nucleophilicity in alkylations
3-MethylhexanamideAmide instead of esterReduced electrophilicity at carbonyl

Enzymatic and Metabolic Pathways

While direct metabolic data for this compound is unavailable, insights from CYP2D6-mediated demethylation of similar amines suggest potential susceptibility to oxidative deamination. The acetate group might also influence metabolic stability by modulating hydrolysis rates.

Scientific Research Applications

Medicinal Chemistry

6-(Diethylamino)hex-4-yn-3-yl acetate has been investigated for its potential as a drug candidate, particularly in the development of inhibitors for various biological targets. Its structure allows for modifications that can enhance potency and selectivity against specific enzymes or receptors.

Drug Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex pharmaceuticals. Its unique alkyne functionality can participate in various coupling reactions, enabling the creation of diverse medicinal compounds.

Research has focused on the interaction of this compound with biological macromolecules. Studies have shown potential inhibitory effects on enzymes such as BACE1, which is involved in Alzheimer's disease pathology . The compound's ability to penetrate the central nervous system (CNS) makes it a candidate for further exploration in neuropharmacology.

Case Study 1: BACE1 Inhibition

A study investigated the efficacy of various compounds structurally related to this compound as BACE1 inhibitors. The results indicated that modifications to the diethylamino group could significantly enhance inhibitory activity while reducing off-target effects .

Case Study 2: CNS Penetration

Another research effort evaluated the CNS penetration capabilities of derivatives of this compound. It was found that specific structural features, including the alkyne and diethylamino groups, facilitated better blood-brain barrier permeability, making these derivatives promising candidates for treating neurological disorders .

Mechanism of Action

The mechanism of action of 6-(Diethylamino)hex-4-yn-3-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The acetyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Functional Group Comparison

The compound’s structural analogs can be categorized based on shared functional groups:

  • Diethylamino-containing compounds: Enhance solubility in organic solvents and modulate biological activity.
  • Acetylated alcohols : Improve stability and alter metabolic pathways compared to free hydroxyl groups.
  • Alkyne-bearing molecules : Provide sites for click chemistry or cross-coupling reactions.
Table 1: Key Properties of 6-(Diethylamino)hex-4-yn-3-yl Acetate and Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound C₁₂H₂₁NO₂ 211.30 Alkyne, ester, tertiary amine Research intermediate
{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid C₁₅H₁₈N₂O₅ 306.31 Benzoxazine ring, carboxylic acid, tertiary amine Lab research (pharmacology)
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 180.16 Catechol, acrylic acid Antioxidant, food/cosmetic additive

Reactivity and Stability

  • This compound: The alkyne enables Huisgen cycloaddition (click chemistry), while the ester group offers hydrolytic sensitivity under basic conditions. The diethylamino group increases lipophilicity, favoring membrane permeability in biological systems.
  • Its carboxylic acid group allows salt formation for improved aqueous solubility .
  • Caffeic acid : The catechol moiety provides antioxidant properties but also susceptibility to oxidation, limiting shelf stability .

Pharmacological and Industrial Relevance

  • This compound: Primarily used as a synthetic intermediate for bioactive molecules, leveraging its alkyne-amine synergy for targeted modifications .
  • Benzoxazine derivative : Explored in antimicrobial and anti-inflammatory research due to its heterocyclic core .
  • Caffeic acid : Widely utilized in cosmetics and supplements for its antioxidant effects, though lacking the synthetic versatility of alkyne-containing analogs .

Research Findings and Limitations

  • Synthetic Utility: this compound’s alkyne group is understudied compared to benzoxazine derivatives, which have documented bioactivity .
  • Stability Concerns : Unlike caffeic acid, the acetate ester in the target compound may hydrolyze prematurely in vivo, necessitating prodrug strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Diethylamino)hex-4-yn-3-yl acetate, and what methodological considerations are critical for achieving high yield and purity?

  • Answer : Synthesis typically involves alkynylation and acetylation steps. For example, a propargyl bromide derivative may react with a diethylamino alcohol precursor under basic conditions (e.g., K₂CO₃ in acetone) to introduce the alkynyl group, followed by acetylation using acetic anhydride . Purification via flash column chromatography (ethyl acetate/petroleum ether) is essential to isolate the product from by-products. Yield optimization requires precise stoichiometric control and inert atmosphere conditions to prevent oxidation of the alkynyl group .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and what characteristic signals should researchers anticipate?

  • Answer :

  • NMR :
  • ¹H NMR : A triplet for the acetyl methyl group (~2.1 ppm), a multiplet for the diethylamino group (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for NCH₂), and a downfield singlet for the alkynyl proton (δ 2.0–2.5 ppm) .
  • ¹³C NMR : Signals for the carbonyl carbon (~170 ppm), alkynyl carbons (δ 70–90 ppm), and diethylamino carbons (δ 40–50 ppm) .
  • IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch of acetate) and ~2100 cm⁻¹ (C≡C stretch) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ and fragments corresponding to loss of the acetyl group (m/z –60) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) of this compound across different studies?

  • Answer : Contradictions often arise from impurities or polymorphism. Standardized protocols for characterization (e.g., differential scanning calorimetry for melting point, HPLC for purity) are critical. Cross-validation using databases like NIST Chemistry WebBook ensures consistency . For solubility discrepancies, solvent polarity and temperature gradients must be rigorously controlled. Computational tools (e.g., COSMO-RS) can predict solubility behavior based on molecular descriptors .

Q. What experimental design strategies are recommended for investigating the reactivity of the acetyloxy and alkynyl groups in this compound under varying conditions?

  • Answer :

  • Alkynyl Reactivity : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to probe triple bond reactivity. Monitor by TLC or in-situ IR .
  • Acetyloxy Hydrolysis : Test under acidic (HCl) or basic (NaOH) conditions, analyzing via ¹H NMR for acetate cleavage (disappearance of δ ~2.1 ppm signal) .
  • Steric Effects : Computational modeling (DFT) can predict steric hindrance from the diethylamino group, guiding solvent selection (e.g., DMF for bulky reactions) .

Q. How does the diethylamino group influence the compound’s electronic environment and reactivity, and what computational methods can validate these effects?

  • Answer : The electron-donating diethylamino group increases electron density at the alkynyl and acetyloxy sites, enhancing nucleophilicity. Density Functional Theory (DFT) calculations (e.g., using Gaussian) can map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO) to predict reactivity . Experimental validation via Hammett plots or kinetic isotope effects is recommended to correlate computational and empirical data .

Key Methodological Considerations

  • Synthesis : Prioritize inert conditions (N₂/Ar) to prevent alkynyl oxidation .
  • Characterization : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns of Cl/Br-containing impurities .
  • Stability : Store at –20°C under desiccation to avoid hydrolysis of the acetyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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